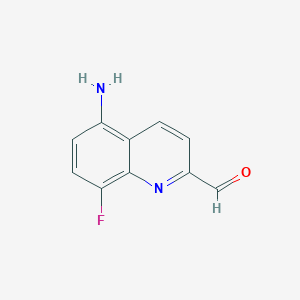

5-Amino-8-fluoroquinoline-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

5-amino-8-fluoroquinoline-2-carbaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H,12H2 |

InChI Key |

WNFWMYRAPQADLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)F)N |

Origin of Product |

United States |

The Enduring Significance of Quinolines As a Privileged Scaffold in Chemical Research

The quinoline (B57606) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. This designation stems from the recurring presence of the quinoline motif in a vast array of biologically active compounds and functional materials. Its structural rigidity, combined with the capacity for diverse substitutions, allows for the fine-tuning of its physicochemical and biological properties.

Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.gov This versatility has made the quinoline scaffold a cornerstone in the design and development of new therapeutic agents. The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, underscores its importance in drug discovery.

The Versatile Role of Fluoroquinoline Carbaldehydes As Intermediates and Research Probes

The introduction of a fluorine atom and a carbaldehyde (aldehyde) group onto the quinoline (B57606) scaffold gives rise to fluoroquinoline carbaldehydes, a class of compounds that serve as highly versatile intermediates and powerful research probes. The fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced biological activity. smolecule.com

The carbaldehyde group is a particularly valuable functional handle for synthetic chemists. Its reactivity allows for a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases. This chemical tractability enables the construction of more complex molecular architectures and the introduction of diverse functionalities, making fluoroquinoline carbaldehydes key building blocks in the synthesis of novel compounds. nih.gov Furthermore, the inherent reactivity and spectroscopic properties of the aldehyde group can be exploited in the design of chemical probes for biological imaging and sensing applications. chemimpex.com

The Specific Academic Context and Research Focus on 5 Amino 8 Fluoroquinoline 2 Carbaldehyde

Established Synthetic Routes for Quinoline-2-carbaldehydes

The synthesis of quinoline-2-carbaldehydes, key intermediates in medicinal chemistry, relies on a variety of methods. These range from the direct formylation of a pre-formed quinoline ring to the construction of the quinoline system with the aldehyde or a precursor group already in place.

Vilsmeier-Haack Formylation Strategies in Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ammanu.edu.jo The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). mdpi.comnih.gov This electrophilic reagent attacks the aromatic substrate, and subsequent hydrolysis yields the aldehyde. mdpi.com

In quinoline synthesis, the Vilsmeier-Haack reaction is particularly effective for introducing a formyl group, often in conjunction with cyclization. A common strategy involves the reaction of N-arylacetamides with the Vilsmeier reagent (POCl₃/DMF). This process can lead to the simultaneous cyclization to form the quinoline ring and the introduction of a formyl group, typically yielding 2-chloro-3-formylquinolines. chemijournal.com The reaction conditions, such as temperature and the molar ratio of reagents, are optimized to maximize yield, often requiring heating between 80-90°C. While direct formylation of the quinoline nucleus itself is possible, the reaction's success and regioselectivity depend heavily on the substitution pattern of the quinoline ring. Electron-donating groups activate the ring towards this electrophilic substitution.

Conventional and Contemporary Methods for Constructing the Quinoline Ring System

The construction of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions remaining fundamental to its synthesis. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

| Reaction Name | Precursors | Key Features |

| Skraup Synthesis | Aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). | A classic, often exothermic reaction that forms the quinoline ring through the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation. nih.gov |

| Doebner-von Miller Reaction | Aniline and α,β-unsaturated carbonyl compounds. | Considered a modification of the Skraup synthesis, it allows for greater variation in the substitution pattern of the resulting quinoline. nih.gov |

| Friedländer Synthesis | An o-aminobenzaldehyde or o-aminoketone and a compound containing a reactive α-methylene group (e.g., acetaldehyde). | Involves a condensation followed by a cyclodehydration to form the quinoline ring. It can be catalyzed by acids or bases. nih.gov |

| Pfitzinger Reaction | Isatin and a carbonyl compound with an α-methylene group. | A base-catalyzed reaction that yields quinoline-4-carboxylic acids, which can be subsequently decarboxylated. nih.gov |

These traditional methods, while robust, often require harsh conditions. Contemporary approaches focus on improving these reactions through the use of milder catalysts, including Lewis acids and ionic liquids, to improve yields and regioselectivity. nih.gov

Targeted Synthesis of this compound

A specific, documented synthetic route for this compound is not prominently featured in the surveyed literature. However, a plausible multi-step synthesis can be proposed based on established transformations of quinoline precursors. The logical approach involves the construction of the key intermediate, 5-amino-8-fluoroquinoline, followed by the introduction of the carbaldehyde group at the C-2 position.

A potential, albeit challenging, route for the final step would be the direct formylation of 5-amino-8-fluoroquinoline. The Vilsmeier-Haack reaction could be employed, but the presence of the strongly activating amino group could lead to poor regioselectivity or side reactions. The amino group itself can react with the Vilsmeier reagent. Therefore, a more controlled, multi-step approach starting from a precursor with a group that can be converted to a carbaldehyde is more likely.

An alternative strategy involves starting with a 2-methylquinoline (B7769805) derivative, oxidizing the methyl group to an aldehyde, and then introducing the amino group. A feasible synthetic pathway is outlined below:

Nitration : Start with 8-fluoroquinoline (B1294397) and introduce a nitro group at the C-5 position to yield 8-fluoro-5-nitroquinoline (B1329916).

Oxidation : If a 2-methyl group is present on the 8-fluoro-5-nitroquinoline, it can be oxidized to a carbaldehyde using reagents like selenium dioxide (SeO₂).

Reduction : The final step would be the reduction of the nitro group to an amine using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl, SnCl₂).

This sequence ensures the correct placement of all substituents.

Green Chemistry Approaches and Sustainable Synthetic Procedures for Fluoroquinoline Carbaldehydes

Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials. fordham.edu These principles are increasingly applied to the synthesis of fluoroquinolones and their intermediates.

Key green chemistry strategies applicable to the synthesis of compounds like this compound include:

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. dut.ac.za This technique has been successfully applied in Vilsmeier-Haack reactions and for constructing heterocyclic systems.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. Some quinoline syntheses have been adapted to proceed in aqueous media.

Catalysis : The use of reusable, non-toxic catalysts can improve the efficiency and sustainability of reactions. This includes solid acid catalysts or recyclable metal catalysts.

Preparation of Key Precursors and Intermediate Compounds

The synthesis of the target molecule is critically dependent on the successful preparation of its key precursor, 5-amino-8-fluoroquinoline . This intermediate is typically synthesized from 8-fluoroquinoline via a nitration-reduction sequence.

Synthesis of 8-Fluoro-5-nitroquinoline : The starting material, 8-fluoroquinoline, can be nitrated to introduce a nitro group. The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro isomers. google.com For 8-fluoroquinoline, the fluorine atom at C-8 is a deactivating group, but the nitration is expected to proceed at the C-5 and C-7 positions of the benzene (B151609) ring. Separation of the desired 5-nitro isomer would be necessary.

Synthesis of 5-Amino-8-fluoroquinoline : The reduction of the nitro group in 8-fluoro-5-nitroquinoline to a primary amine is a standard transformation. Several methods are effective for this conversion:

Catalytic Hydrogenation : Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method.

Dissolving Metal Reduction : Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are commonly used for reducing aromatic nitro compounds. mdpi.com For instance, the reduction of 8-nitroquinoline (B147351) to 8-aminoquinoline (B160924) can be achieved with tin powder and hydrochloric acid. wikipedia.org

The successful execution of these precursor syntheses is essential for any subsequent steps aimed at introducing the 2-carbaldehyde functionality to produce the final target compound.

Chemical Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs. Its reactivity is central to the synthesis of a wide range of derivatives.

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govprimescholars.com This reaction is a cornerstone in the derivatization of quinoline carbaldehydes. mdpi.com The synthesis typically involves refluxing the aldehyde with a suitable primary amine in a solvent like ethanol. nih.gov The formation of the azomethine group (-C=N-) is a versatile method for linking the quinoline core to other chemical entities, including various alkyl, aryl, and heterocyclic amines. science.gov These Schiff bases are significant not only as stable final products but also as intermediates for further synthetic transformations. nih.gov

Table 1: Examples of Schiff Base Derivatives from Aldehyde Condensation This table is illustrative and based on general reactions of aldehydes with amines.

| Reactant Amine | Resulting Schiff Base Structure (General) |

| Aniline | 5-Amino-8-fluoro-N-(phenyl)quinoline-2-carboximine |

| Benzylamine | 5-Amino-N-(benzyl)-8-fluoroquinoline-2-carboximine |

| 4-Aminobenzoic acid | 4-(((5-amino-8-fluoroquinolin-2-yl)methylene)amino)benzoic acid |

Reductive Amination Protocols

Reductive amination provides a pathway to synthesize secondary and tertiary amines from the aldehyde functional group. This two-step, one-pot process typically begins with the formation of an imine intermediate via condensation with a primary or secondary amine, as described above. researchgate.net The intermediate imine is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride (LiAlH₄). nih.gov This protocol is highly efficient for creating stable carbon-nitrogen bonds and introducing a wide array of substituted amino groups at the C2-position of the quinoline ring. For instance, reacting this compound with an amine like morpholine, followed by reduction with sodium borohydride, would yield the corresponding (5-amino-8-fluoroquinolin-2-yl)methanamine derivative. nih.gov

Beyond imine formation, the aldehyde group can undergo other selective transformations.

Reduction to Alcohol: The aldehyde can be selectively reduced to a primary alcohol, yielding (5-amino-8-fluoroquinolin-2-yl)methanol. This is typically achieved using mild reducing agents like sodium borohydride to avoid affecting other functional groups. nih.gov

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-amino-8-fluoroquinoline-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate. smolecule.com This carboxylic acid derivative serves as a valuable intermediate for synthesizing amides and esters. mdpi.comnih.gov

Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups, catalyzed by a weak base. This reaction forms a new carbon-carbon double bond, allowing for the extension of the side chain at the C2 position. nih.gov

Reactivity Profile of the Amino Group

The primary amino group at the C5 position is another key site for derivatization, behaving as a typical aromatic amine.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides under basic conditions to form amides. libretexts.org For example, treatment with acetyl chloride would yield N-(8-fluoro-2-formylquinolin-5-yl)acetamide.

Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer-type reactions, including hydroxyl, cyano, or halo groups. Furthermore, these diazonium intermediates can be used to synthesize triazolo-derivatives. nih.gov

Transformations Involving the Fluoro-Substituent and Quinoline Heterocycle

The fluoro-substituent and the quinoline ring itself present further opportunities for modification, although these are often more challenging.

Fluoro-Substituent: The carbon-fluorine bond is exceptionally strong, rendering the fluoro group at the C8 position generally unreactive and stable to many chemical conditions. ucd.ietandfonline.com Nucleophilic aromatic substitution to replace the fluorine is difficult and requires harsh conditions. However, in specific biological or environmental contexts, biotransformation processes involving defluorination and hydroxylation have been observed for some fluoroquinolone compounds. ucd.ie

Synthesis of Novel Derivatives and Analogues

The strategic combination of reactions at the aldehyde and amino functional groups allows for the synthesis of a diverse library of novel derivatives and analogues of this compound. For instance, a Schiff base can be formed at the C2-aldehyde, followed by acylation at the C5-amino group, leading to a multifunctionalized quinoline derivative. Alternatively, the aldehyde could be oxidized to a carboxylic acid, which is then coupled with an amino acid, while the C5-amino group is transformed into a different functional group via a diazonium salt intermediate. mdpi.com These synthetic strategies enable the systematic modification of the parent compound to develop new molecules with tailored properties.

Table 2: Summary of Synthetic Strategies for Novel Derivatives

| Functional Group Targeted | Reaction Type | Reagents | Resulting Functional Group/Derivative Class |

| Aldehyde (C2) | Schiff Base Formation | Primary Amines (e.g., R-NH₂) | Imines (Schiff Bases) |

| Aldehyde (C2) | Reductive Amination | R-NH₂, followed by NaBH₄ | Secondary Amines |

| Aldehyde (C2) | Reduction | NaBH₄ | Primary Alcohol |

| Aldehyde (C2) | Oxidation | KMnO₄ | Carboxylic Acid |

| Amino (C5) | Acylation | Acid Chlorides (e.g., R-COCl) | Amides |

| Amino (C5) | Diazotization | NaNO₂, HCl | Diazonium Salts (for further conversion) |

Formation of Amino Acid Conjugates and Derivatives

The conjugation of amino acids to the this compound backbone can be achieved through several synthetic routes, primarily involving the formation of Schiff bases or amide bonds. These derivatives are of significant interest due to the potential for combining the chemical properties of the quinoline moiety with the biological relevance of amino acids.

One of the most direct methods for derivatization is the condensation reaction between the aldehyde group of this compound and the primary amino group of an amino acid. This reaction, typically carried out under reflux in a suitable solvent like ethanol, yields a Schiff base (an imine). primescholars.com The formation of the azomethine group (-C=N-) is a key linkage in these conjugates. bepls.com The stability of these Schiff bases allows for their isolation and characterization, and they can act as ligands for metal complexation. researchgate.net

Alternatively, the amino group at the 5-position of the quinoline ring can be acylated by amino acids to form amide linkages. This typically requires activation of the amino acid's carboxylic acid group, for instance, by converting it to an acid chloride. mdpi.com This approach allows for the creation of a different class of conjugates where the amino acid is linked via a robust amide bond.

The table below summarizes representative examples of amino acid conjugates that could be synthesized from this compound, based on established synthetic protocols for related compounds. primescholars.commdpi.com

| Amino Acid | Linkage Type | Potential Synthetic Method |

| Glycine (B1666218) | Schiff Base | Condensation of this compound with glycine in ethanol. |

| Alanine | Schiff Base | Microwave-assisted condensation with DL-alanine. primescholars.com |

| Phenylalanine | Schiff Base | Refluxing with L-phenylalanine in the presence of a base. primescholars.com |

| Valine | Amide | Reaction with N-protected valine acid chloride followed by deprotection. |

| Leucine | Amide | Coupling using standard peptide coupling reagents like DCC or TBTU. nih.gov |

These amino acid-quinoline conjugates serve as building blocks for more complex molecules and have been explored for their potential as fluorophores and biologically active agents in related systems. mdpi.com

Construction of Hybrid Molecules and Fused Heterocyclic Systems

The reactive nature of the functional groups in this compound facilitates the construction of a variety of hybrid molecules and fused heterocyclic systems. These synthetic strategies aim to create novel molecular frameworks by annulating new rings onto the quinoline core.

The aldehyde functionality is a key starting point for multicomponent reactions to build fused systems. For instance, in reactions analogous to those of other quinoline aldehydes, it can react with active methylene compounds in the presence of a suitable catalyst to form new carbocyclic or heterocyclic rings. nih.gov The amino group can also participate in cyclization reactions. For example, it can be acylated and then undergo intramolecular cyclization to form a new fused ring.

The synthesis of fused heterocyclic systems often involves a cascade of reactions. A common approach is the initial formation of an intermediate, such as a Schiff base, which then undergoes an intramolecular cyclization. For example, reaction with a compound containing both an amino and a thiol group could lead to the formation of a fused thiazine (B8601807) ring. The literature on related quinoline aldehydes demonstrates the feasibility of constructing various fused systems, including pyrrolo-, pyrazolo-, and pyrimido-quinolines. nih.gov

Below is a table outlining potential fused heterocyclic systems derivable from this compound.

| Fused Heterocycle | Potential Synthetic Strategy |

| Pyrrolo[3,2-b]quinoline | Reaction with an amino acid ester followed by intramolecular cyclization. |

| Pyrazolo[4,3-c]quinoline | Condensation with hydrazine (B178648) or a substituted hydrazine. nih.gov |

| Thiazolo[5,4-b]quinoline | Reaction with 2-aminothiophenol. |

| Pyrimido[4,5-b]quinoline | Multicomponent reaction with an amine and a 1,3-dicarbonyl compound. nih.gov |

The construction of these hybrid and fused systems is a powerful strategy for modulating the electronic and steric properties of the parent molecule, leading to new compounds with potentially enhanced functionalities.

Complexation with Metal Ions: Synthesis of Transition Metal Complexes

The this compound molecule and its derivatives, particularly Schiff bases, are excellent ligands for the formation of transition metal complexes. The nitrogen atom of the quinoline ring, the nitrogen of the amino group, and the oxygen of the aldehyde group (or the nitrogen of an imine in its Schiff base derivatives) can act as donor atoms for coordination with metal ions. bepls.com

The synthesis of these metal complexes is generally straightforward, involving the reaction of the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent. The reaction conditions, such as temperature and pH, can influence the stoichiometry and geometry of the resulting complex. bepls.com A wide range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II), have been shown to form stable complexes with similar quinoline-based ligands. nih.govmdpi.com

The formation of Schiff base derivatives of this compound significantly expands its coordination chemistry. These Schiff bases can act as bidentate or tridentate ligands, leading to the formation of complexes with various geometries, such as tetrahedral, square planar, or octahedral. researchgate.net The choice of the amino acid or amine used to form the Schiff base can fine-tune the steric and electronic properties of the ligand, thereby influencing the properties of the metal complex.

The following table provides examples of transition metal complexes that could be synthesized using this compound or its Schiff base derivatives as ligands.

| Metal Ion | Ligand | Potential Geometry |

| Copper(II) | This compound | Square Planar |

| Nickel(II) | Schiff base with glycine | Octahedral |

| Zinc(II) | Schiff base with ethylenediamine | Tetrahedral |

| Cobalt(II) | This compound | Tetrahedral |

The study of these metal complexes is an active area of research, as the coordination of a metal ion to the quinoline ligand can lead to significant changes in its chemical and physical properties.

Advanced Spectroscopic and Spectrometric Characterization of 5 Amino 8 Fluoroquinoline 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In the ¹H NMR spectrum of 5-Amino-8-fluoroquinoline-2-carbaldehyde, distinct signals are expected for the aldehyde proton, the amino protons, and the aromatic protons of the quinoline (B57606) ring system. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The protons of the amino group (NH₂) are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The aromatic protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) in the range of δ 7.0 to 9.0 ppm. The fluorine atom at the C8 position and the amino group at the C5 position will influence the chemical shifts of the adjacent protons through their respective electronic effects. The coupling between the fluorine atom and the neighboring protons (H-F coupling) would result in further splitting of the signals for H-7.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-C=O | 9.5 - 10.5 | Singlet |

| Aromatic Protons | 7.0 - 9.0 | Multiplets |

Note: The predicted values are based on general chemical shift ranges and data from analogous quinoline structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon of the aldehyde group is expected in the highly deshielded region of the spectrum, typically around δ 190 ppm. mdpi.com The spectrum will also display signals for the nine carbon atoms of the quinoline ring. The carbon atom attached to the fluorine (C-8) will exhibit a large coupling constant (¹JC-F), resulting in a doublet, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The carbon atom bonded to the amino group (C-5) will also show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C=O | ~190 |

| C-2 | ~150 |

| C-3 | ~120 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~140 |

| C-6 | ~115 |

| C-7 | ~125 |

| C-8 | ~155 (with C-F coupling) |

Note: These are approximate values based on theoretical calculations and experimental data for similar quinoline derivatives. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional moieties.

The stretching vibration of the aldehyde C-H bond is anticipated to appear as two weak bands around 2850 and 2750 cm⁻¹. A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amino group should be visible as two bands in the 3300-3500 cm⁻¹ region. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-F stretching vibration will likely be observed as a strong band in the 1000-1100 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the quinoline ring will give rise to multiple bands in the 1450-1650 cm⁻¹ region. nih.govresearchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aldehyde (C-H) | Stretching | 2850 and 2750 |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C=C, C=N) | Stretching | 1450 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the UV and visible regions, arising from π→π* and n→π* electronic transitions within the quinoline ring and the carbonyl group. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 8-fluoroquinoline-2-carbaldehyde (B1387725). For 5-aminoquinoline (B19350), absorption maxima have been observed at approximately 277 nm and 313 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum of this compound would be expected to show an emission maximum at a longer wavelength than its absorption maximum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be influenced by the solvent polarity and pH. The amino group at the C5 position is anticipated to enhance the fluorescence intensity.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Analysis (e.g., ESI-TOF MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of organic molecules.

For this compound (C₁₀H₇FN₂O), the ESI-TOF mass spectrum in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as CO from the aldehyde group, and subsequent cleavages of the quinoline ring. The fragmentation pattern of amino-substituted quinolines can also involve the loss of HCN or NH₃.

Thermal Analysis Methods for Stability and Phase Transitions (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate.

The TGA curve for this compound would indicate its thermal stability and decomposition profile. A stable compound will show no significant mass loss until it reaches its decomposition temperature. The TGA thermogram would reveal the temperature at which decomposition begins, the rate of decomposition, and the mass of any residue remaining at the end of the analysis. For many organic compounds, the decomposition occurs in one or more steps, which would be visible as distinct mass loss events on the TGA curve. The thermal stability of quinoline derivatives can be influenced by the nature and position of substituents on the quinoline ring.

Based on a comprehensive search for scientific literature, there are currently no available computational and theoretical chemistry studies specifically focused on the compound This compound .

While general computational studies on the broader class of quinoline derivatives exist, the strict requirement to focus solely on "this compound" and not introduce information from other compounds prevents the generation of the requested article. Fulfilling the user's instructions for a thorough, informative, and scientifically accurate article is not possible without specific research findings on this compound.

Computational and Theoretical Chemistry Studies of 5 Amino 8 Fluoroquinoline 2 Carbaldehyde

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interaction Profiles:There is a lack of published research employing molecular dynamics simulations to explore the conformational landscape and interaction profiles of this compound over time. These simulations are vital for understanding its behavior in a dynamic environment, such as in biological systems.

While computational studies exist for structurally related quinoline (B57606) derivatives, the specific combination of the amino, fluoro, and carbaldehyde functional groups at the 5, 8, and 2 positions, respectively, appears to be an unexplored area in theoretical and computational chemistry. The absence of this foundational research precludes the generation of a detailed and scientifically accurate article on the computational aspects of 5-Amino-8-fluoroquinoline-2-carbaldehyde at this time. Further research is required to characterize the intricate electronic and structural properties of this specific molecule.

Molecular Docking Studies for Elucidating Putative Ligand-Target Interactions in Biological Systems

Extensive literature searches did not yield specific molecular docking studies or other computational and theoretical chemistry analyses for the compound this compound. While research into the broader family of quinolines and fluoroquinolones is prevalent, including computational analyses of their interactions with biological targets, specific data for this compound is not publicly available in the reviewed scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. These studies can provide valuable insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the binding, which can guide the development of more potent and selective therapeutic agents.

While no direct studies on this compound were found, research on structurally related fluoroquinolone compounds has demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, studies on other fluoroquinolones have often focused on their interaction with bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. These studies typically reveal key interactions, such as hydrogen bonding and pi-pi stacking, between the fluoroquinolone core and the enzyme's active site.

The absence of specific molecular docking data for this compound suggests that this particular derivative may be a novel compound or one that has not yet been the subject of extensive computational investigation. Future research in this area would be necessary to elucidate its potential biological targets and mechanisms of action at the molecular level. Such studies would likely involve docking this compound against a panel of known antibacterial or anticancer targets to predict its potential therapeutic applications.

Without available research data, it is not possible to provide detailed findings or data tables related to the molecular docking of this compound.

Applications and Functional Investigations of 5 Amino 8 Fluoroquinoline 2 Carbaldehyde and Its Derivatives in Academic Research

Role as a Synthetic Intermediate in Advanced Organic Synthesis

The chemical reactivity of 5-amino-8-fluoroquinoline-2-carbaldehyde is largely dictated by its three functional groups: the nucleophilic amino group, the electron-withdrawing fluorine atom, and the electrophilic and versatile carbaldehyde group. This trifunctionalized scaffold serves as a valuable starting material for the construction of more complex molecular frameworks.

The carbaldehyde group at the C-2 position of the quinoline (B57606) ring is a key functional handle for the synthesis of a variety of fused and appended heterocyclic systems. By analogy with other quinoline-2-carbaldehydes, it can readily undergo condensation reactions with a wide range of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds, to generate imines (Schiff bases), hydrazones, and enones, respectively. These intermediates can then be subjected to intramolecular cyclization reactions to afford novel polycyclic heteroaromatic compounds. For instance, reaction with binucleophiles such as o-phenylenediamines or o-aminophenols could lead to the formation of quinoline-fused benzodiazepines or benzoxazepines, classes of compounds with known pharmacological activities.

Furthermore, the amino group at the C-5 position can be utilized in concert with the carbaldehyde to construct intricate molecular architectures through multi-component reactions. These one-pot synthetic strategies are highly efficient and allow for the rapid generation of molecular diversity. The fluorine substituent at the C-8 position can influence the reactivity of the quinoline ring and can also serve as a site for further functionalization through nucleophilic aromatic substitution under specific conditions.

The 5-amino-8-fluoroquinoline core is a privileged scaffold in medicinal chemistry, bearing structural resemblance to the well-established class of fluoroquinolone antibiotics. The carbaldehyde functionality provides a convenient point for modification and the introduction of various pharmacophoric groups to modulate biological activity, selectivity, and pharmacokinetic properties.

The aldehyde can be oxidized to a carboxylic acid, a key functional group in many fluoroquinolone drugs that is crucial for their interaction with bacterial DNA gyrase and topoisomerase IV. Alternatively, reduction of the aldehyde would yield a primary alcohol, which can be further elaborated into ethers, esters, or other functional groups. The amino group can be acylated, alkylated, or diazotized to introduce further diversity and to probe the structure-activity relationships of the resulting derivatives. The combination of the fluoro, amino, and carbaldehyde (or its derivatives) groups makes this compound a highly attractive starting material for the generation of libraries of novel compounds for screening against a wide range of biological targets.

Development of Novel Antimicrobial Agents (In Vitro Studies and Structure-Activity Relationships)

The structural similarity of the 5-amino-8-fluoroquinoline scaffold to existing fluoroquinolone antibiotics has prompted investigations into the antimicrobial potential of its derivatives. Research in this area typically involves the synthesis of a series of analogues followed by in vitro evaluation against a panel of pathogenic bacteria and fungi.

Derivatives of this compound are expected to exhibit antibacterial activity, potentially through the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones. The planarity of the quinoline ring system allows for intercalation into bacterial DNA, while the substituents on the ring can form specific interactions with the enzyme targets.

In vitro antibacterial activity is typically assessed by determining the minimum inhibitory concentration (MIC) of the compounds against various Gram-positive and Gram-negative bacteria. While specific data for derivatives of this compound are not widely available, the following table presents representative MIC values for structurally related amino-fluoroquinoline derivatives against common bacterial strains, illustrating the potential of this class of compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Amino-fluoroquinoline A | Staphylococcus aureus | 0.5 | Ciprofloxacin | 1 |

| Amino-fluoroquinoline A | Escherichia coli | 2 | Ciprofloxacin | 0.5 |

| Amino-fluoroquinoline B | Pseudomonas aeruginosa | 8 | Ciprofloxacin | 2 |

| Amino-fluoroquinoline B | Streptococcus pneumoniae | 1 | Levofloxacin | 1 |

This table is illustrative and based on data for analogous compounds to indicate the potential antibacterial activity.

Mechanistic studies for such compounds often involve enzyme inhibition assays with purified DNA gyrase and topoisomerase IV, as well as investigations into their effects on bacterial morphology and DNA synthesis.

In addition to antibacterial activity, quinoline derivatives have also been explored for their antifungal properties. The mechanism of antifungal action can be distinct from their antibacterial mechanism and may involve disruption of fungal cell membrane integrity, inhibition of essential fungal enzymes, or chelation of metal ions crucial for fungal growth.

The antifungal efficacy of derivatives of this compound would be evaluated in vitro against a range of pathogenic fungi, including yeasts and molds. The following table provides hypothetical MIC values for such derivatives against common fungal pathogens, based on the known activity of related quinoline compounds.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Amino-fluoroquinoline C | Candida albicans | 4 | Fluconazole | 2 |

| Amino-fluoroquinoline C | Aspergillus fumigatus | 16 | Amphotericin B | 1 |

| Amino-fluoroquinoline D | Cryptococcus neoformans | 8 | Fluconazole | 4 |

This table is illustrative and based on data for analogous compounds to indicate the potential antifungal activity.

Systematic modification of the this compound scaffold is crucial for elucidating the structure-activity relationships (SAR) that govern antimicrobial potency. Key structural features that are typically varied include:

The amino group at the C-5 position: Acylation or alkylation of the amino group can affect the molecule's hydrogen bonding capacity and lipophilicity, which in turn can influence cell penetration and target engagement.

The fluorine atom at the C-8 position: The presence of the fluorine atom is generally considered to be important for potent antibacterial activity in the broader class of fluoroquinolones. Its replacement with other halogens or functional groups would be a key aspect of SAR studies.

The insights gained from SAR studies are invaluable for the rational design of more potent and selective antimicrobial agents with improved pharmacological profiles.

Research into Anti-cancer Agents (In Vitro Studies and Molecular Mechanisms)

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated for their potential as therapeutic agents. Research has particularly focused on their efficacy as anti-cancer agents, exploring their effects on cancer cell proliferation and the underlying molecular mechanisms.

Studies on Antiproliferative Activity against Cancer Cell Lines

Derivatives of the quinoline nucleus have demonstrated significant cytotoxic and antiproliferative activities against a wide array of human cancer cell lines in laboratory settings. These studies are crucial for identifying lead compounds for further development. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been shown to possess potent anti-cancer properties. nih.govnih.gov The antiproliferative effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

One study compared the cytotoxicity of clioquinol, an 8-hydroxyquinoline, with its analogues on various human malignant cell lines. Among the tested compounds, 8-hydroxy-5-nitroquinoline (NQ) was found to be the most toxic, with IC50 values significantly lower than other related compounds. nih.gov This highlights how substitutions on the quinoline ring can dramatically influence biological activity. The efficacy of NQ was observed across multiple cell lines, including leukemia, lymphoma, pancreatic cancer, and ovarian cancer, suggesting a broad spectrum of potential activity. nih.gov

Similarly, novel fibrous materials incorporating 5-amino-8-hydroxyquinoline (5A8Q) have been developed and tested against cancer cells. mdpi.com These materials demonstrated a significant reduction in the viability of HeLa (cervical cancer) and MCF-7 (breast cancer) cells. mdpi.com Furthermore, some of the most active lipophilic fluoroquinolone derivatives have shown nanomolar potency against leukaemia (K562), cervical (HeLa), and pancreatic (PANC-1) cancer cell lines. waocp.org Hydrazone derivatives of quinoline-3-carbaldehyde have also been investigated, although they generally showed weaker cytotoxic activity on A549 (lung cancer) and MCF-7 cell lines. nih.gov

The following table summarizes the reported antiproliferative activities of selected quinoline derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 8-hydroxy-5-nitroquinoline (NQ) | Raji | Burkitt's lymphoma | ~2 |

| 8-hydroxy-5-nitroquinoline (NQ) | HL60 | Leukemia | 0.45 ± 0.04 |

| 8-hydroxy-5-nitroquinoline (NQ) | DHL-4 | Lymphoma | 0.81 ± 0.09 |

| 8-hydroxy-5-nitroquinoline (NQ) | Panc-1 | Pancreatic Cancer | 1.8 ± 0.2 |

| 8-hydroxy-5-nitroquinoline (NQ) | A2780 | Ovarian Cancer | 0.58 ± 0.05 |

| Clioquinol | Raji | Burkitt's lymphoma | ~10 |

| R-4-BuACA (4e) | K562 | Leukaemia | 0.005 |

| CHxCA (7a) | HeLa | Cervical Cancer | 0.40 |

| R-4-HxACA (4f) | PANC-1 | Pancreatic Cancer | 0.11 |

Data sourced from references nih.govwaocp.org. The table presents a selection of findings from in vitro studies.

Investigation of Molecular Targets and Associated Pathways (e.g., Topoisomerase Inhibition)

A primary mechanism through which quinoline and fluoroquinolone derivatives exert their anti-cancer effects is the inhibition of DNA topoisomerases. nih.govnih.gov These enzymes are critical for managing DNA topology during essential cellular processes like replication, transcription, and chromosome segregation. diva-portal.org Human cells have two main types of topoisomerases: type I, which cuts a single strand of DNA, and type II, which cuts both strands. Many anti-cancer drugs, known as topoisomerase poisons, work by stabilizing the transient complex formed between the enzyme and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells. smolecule.com

Fluoroquinolones, a well-known class of quinoline derivatives, have been extensively studied for their ability to inhibit topoisomerase II. nih.govsmolecule.com The core structure of the quinoline ring is crucial for this inhibitory activity. nih.gov For example, 8-amino-5-fluoroquinoline-2-carboxylic acid has been noted to function as a topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and preventing the normal re-ligation of the DNA strands. smolecule.com This action results in the accumulation of double-strand breaks, a lethal event for the cell. smolecule.com

Molecular docking and simulation studies have further elucidated these interactions. For instance, research on certain quinoline carboxamide derivatives suggests they bind favorably at the fluoroquinolone binding site on the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV in bacteria. mdpi.com While these are bacterial enzymes, they are structurally and functionally related to human topoisomerase II, and these findings provide valuable insights into the potential interactions with the human enzyme. nih.govnih.gov The ability of these compounds to inhibit topoisomerases is a key factor in their potential as both antibacterial and anti-cancer agents, exploiting the reliance of proliferating cells on these enzymes. nih.govmdpi.com

Fluorescent Probes and Biological Imaging Applications

The inherent fluorescence of the quinoline ring system makes its derivatives highly suitable for development as fluorescent probes and chemosensors. mdpi.com These tools are invaluable in biomedical research for visualizing and tracking specific molecules, ions, and processes within living cells.

Design and Synthesis of Advanced Fluorescent Dyes and Chemo-sensors

The design and synthesis of quinoline-based fluorescent probes often involve strategic chemical modifications to enhance their photophysical properties, such as brightness and stability, and to confer selectivity for specific targets. nih.govrsc.orgnih.gov For instance, 8-fluoroquinoline-2-carbaldehyde (B1387725) is a valuable intermediate in the creation of fluorescent probes for biological imaging. chemimpex.com

A common strategy involves creating Schiff bases through the condensation of a quinoline aldehyde with an amine-containing molecule. This method was used to synthesize a novel probe by reacting an 8-aminoquinoline (B160924) derivative with salicylaldehyde. nih.gov The resulting probe demonstrated a "turn-on" fluorescence response, meaning its fluorescence intensity increases significantly upon binding to its target ions, in this case, Al³⁺ and Zn²⁺. nih.gov

Furthermore, introducing various carboxamide groups into the 8-aminoquinoline structure is a trend aimed at improving water solubility and cell membrane permeability, which are crucial properties for biological applications. mdpi.com These modifications allow for the development of chemosensors that can function effectively in aqueous biological environments and be readily taken up by cells. mdpi.com

Applications in Tracking Cellular Processes and Biomolecular Interactions

Quinoline-based fluorescent probes have found diverse applications in cellular imaging. researchgate.netrsc.org They can be used to monitor the concentration and distribution of biologically important metal ions. For example, a Schiff base probe derived from 8-aminoquinoline was successfully used to monitor intracellular Al³⁺, Zn²⁺, and F⁻ in living PC12 cells through fluorescence imaging, demonstrating its potential for in vivo applications. nih.gov

These probes are instrumental in visualizing cellular components and tracking dynamic processes. researchgate.net By conjugating the quinoline fluorophore to specific bioligands, researchers can direct the probe to particular locations within the cell. For example, antibody-functionalized nanoparticles can be used to image specific nuclear proteins, while other modifications can target organelles like the mitochondria. rsc.org This targeted imaging provides detailed information about the localization and interactions of biomolecules in real-time. The development of such advanced probes based on the quinoline scaffold continues to be an active area of research, enabling more sophisticated studies of cellular function and disease pathology. mdpi.com

Materials Science Applications

Beyond their biomedical applications, quinoline and its derivatives are versatile compounds that are increasingly being explored in the field of materials science. sinocurechem.com Their unique electronic and optical properties make them valuable components in the development of advanced functional materials. biosynce.comresearchgate.net

Derivatives of quinoline are being investigated for their electronic properties and have shown promise as components in organic light-emitting diodes (OLEDs). sinocurechem.combiosynce.com In OLEDs, these compounds can be used as emitters or as charge-transporting materials. Their electron-rich structure can enhance electrical conductivity and light absorption, contributing to the efficiency and performance of OLED displays. sinocurechem.com Depending on their specific chemical structure, quinoline derivatives can be tailored to emit light in various colors. biosynce.com

Furthermore, quinoline-based polymers are an emerging area of research. These polymers can be designed to possess desirable mechanical, electrical, and thermal properties. biosynce.com For instance, some quinoline-containing polymers have been developed for use in battery electrodes, where they can potentially improve the performance and stability of energy storage devices. biosynce.com The structural versatility of the quinoline core allows for its incorporation into a wide range of materials, including dyes and liquid crystals, opening up possibilities for new technologies. smolecule.comsinocurechem.com

Development of Advanced Materials, Polymers, and Coatings with Tailored Properties

The unique structural features of this compound make it a valuable building block for the synthesis of novel polymers and advanced materials. The carbaldehyde group is particularly useful for forming Schiff bases through condensation reactions with primary amines. This reaction is a versatile tool for creating a variety of molecular architectures, including polymers and metal complexes.

Schiff Base Derivatives and their Polymeric Materials:

The reaction of this compound with various diamines can lead to the formation of poly(Schiff base)s. These polymers are known for their thermal stability, mechanical strength, and interesting optoelectronic properties. The quinoline moiety, with its electron-withdrawing nature, can influence the electronic properties of the resulting polymer, making it potentially suitable for applications in organic electronics.

Furthermore, the amino group at the 5-position can be utilized for further functionalization or to modulate the polymer's properties. For instance, it can be acylated or used as a site for grafting other polymer chains. The fluorine atom at the 8-position can enhance the thermal stability and solubility of the polymers in organic solvents, which is advantageous for processing and fabrication of thin films and coatings.

Metal-Containing Polymers and Coatings:

The Schiff bases derived from this compound can act as ligands for a variety of metal ions. The nitrogen atom of the imine group and the quinoline ring can coordinate with metal ions to form stable metal complexes. bepls.com When bifunctional amines are used to create the Schiff base ligand, subsequent reaction with metal salts can lead to the formation of coordination polymers. These metal-containing polymers can exhibit a range of interesting properties, including catalytic activity, magnetic properties, and enhanced thermal stability. As coatings, these materials could offer corrosion resistance or antimicrobial properties.

Illustrative Research Findings on Related Quinoline-Based Materials:

While direct studies on polymers derived from this compound are not extensively reported, research on analogous systems provides valuable insights. For example, fibrous materials containing 5-amino-8-hydroxyquinoline have been fabricated by electrospinning with poly(vinyl alcohol) and carboxymethyl cellulose. nih.govnih.gov These materials, and their copper and iron complexes, have shown good antibacterial and antifungal efficacy. nih.govnih.gov This suggests that polymers incorporating the 5-amino-quinoline structure could be developed for biomedical applications.

| Polymer System | Monomers | Key Properties/Applications | Reference |

| Electrospun Fibers | 5-amino-8-hydroxyquinoline, Poly(vinyl alcohol), Carboxymethyl Cellulose | Antibacterial, Antifungal, Potential for wound healing materials | nih.govnih.gov |

| Poly(Schiff base)s | Diamines and Dicarbaldehydes | High thermal stability, semiconducting properties | General Knowledge |

| Coordination Polymers | Schiff base ligands and metal ions | Catalysis, magnetic materials, gas storage | bepls.com |

Research into Non-Linear Optical (NLO) Materials for Optoelectronic Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial components in various optoelectronic devices, such as optical switches, frequency converters, and modulators. Organic materials, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, are promising candidates for NLO applications due to their large NLO responses and fast switching speeds. nih.gov

The molecular structure of this compound and its derivatives possesses the key features required for NLO activity. The quinoline ring system provides a π-conjugated backbone. The amino group at the 5-position acts as an electron-donating group (EDG), while the carbaldehyde group at the 2-position can be considered an electron-withdrawing group (EWG). This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is a fundamental principle for achieving high second-order NLO responses (β).

Schiff Base Derivatives for Enhanced NLO Properties:

Metal Complexes with NLO Activity:

Coordination of Schiff base ligands derived from this compound to metal centers can also lead to materials with significant NLO properties. The metal ion can act as a template, organizing the ligands in a non-centrosymmetric arrangement, which is a prerequisite for second-order NLO activity in the solid state. Furthermore, the metal can participate in the charge-transfer processes, potentially enhancing the NLO response.

Theoretical and Experimental Evaluation of NLO Properties:

The NLO properties of newly synthesized compounds are typically investigated using a combination of theoretical calculations and experimental techniques. uobasrah.edu.iq Density Functional Theory (DFT) calculations can be employed to predict the molecular geometry, electronic structure, and hyperpolarizability (β) of the molecules. nih.gov Experimentally, the Z-scan technique is a widely used method to measure the third-order NLO properties, such as the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). uobasrah.edu.iq For second-order NLO properties, techniques like Kurtz-Perry powder technique are often used.

Illustrative Data on NLO Properties of Related Compounds:

| Compound Class | Key Structural Features | NLO Property Investigated | Potential Application | Reference |

| Quinoline-Carbazole Derivatives | Donor-Acceptor-Donor-π-Acceptor (D-A-D-π-A) configuration | First hyperpolarizability (β) | Optoelectronics | nih.gov |

| Schiff Bases | Extended π-conjugation, Intramolecular Charge Transfer | Nonlinear refractive index (n₂), Nonlinear absorption coefficient | Optical switching, Optical limiting | uobasrah.edu.iq |

| Metal Complexes of Schiff Bases | Non-centrosymmetric arrangement of ligands | Second Harmonic Generation (SHG) | Frequency conversion | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-8-fluoroquinoline-2-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the quinoline core. For example, fluorination at position 8 can be achieved via electrophilic substitution, while the aldehyde group at position 2 may be introduced via Vilsmeier-Haack formylation. Purity optimization requires rigorous chromatographic separation (e.g., silica gel chromatography) and recrystallization using solvents like ethanol or dichloromethane. Analytical HPLC with UV detection (λ = 254 nm) is recommended for assessing purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR should show characteristic peaks for the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons influenced by fluorine (e.g., coupling splitting). F NMR can confirm fluorine substitution (δ −110 to −120 ppm).

- IR : Strong absorption bands for the aldehyde C=O stretch (~1700 cm) and N-H bending (~1600 cm) from the amino group.

Cross-validation with high-resolution mass spectrometry (HRMS) is critical for molecular ion confirmation .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : The aldehyde group is prone to oxidation; thus, storage under inert atmosphere (N or Ar) at −20°C in amber vials is advised. Long-term stability should be monitored via periodic TLC or HPLC analysis. Degradation products (e.g., carboxylic acid derivatives) can be identified using LC-MS .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Use SHELXTL or SHELXL for structure refinement . Key parameters include bond lengths (C-F: ~1.34 Å; C=O: ~1.21 Å) and torsion angles between the quinoline plane and aldehyde group. Hydrogen bonding between the amino group and fluorine (N-H···F) should be analyzed using graph-set notation (e.g., motifs) .

Q. What experimental strategies can address contradictions in reported reactivity data (e.g., unexpected byproducts during coupling reactions)?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or F NMR to track intermediate formation.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites and transition states.

- Byproduct Isolation : Employ preparative HPLC to isolate and characterize unexpected products via HRMS and SCXRD .

Q. How does the fluorine substituent influence hydrogen-bonding networks in supramolecular assemblies involving this compound?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength. Use Etter’s graph-set analysis to map interactions (e.g., N-H···F vs. N-H···O). Compare Hirshfeld surfaces (CrystalExplorer) for fluorinated vs. non-fluorinated analogues to quantify interaction propensities .

Q. What are the challenges in computational modeling of this compound’s electronic properties, and how can they be mitigated?

- Methodological Answer :

- Basis Set Selection : Use def2-TZVP for fluorine-containing systems to capture polarization effects.

- Solvent Effects : Include implicit solvent models (e.g., COSMO) for reaction simulations.

- Validation : Cross-check computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in reactions involving this compound?

- Methodological Answer :

- Radical Traps : Add TEMPO or BHT to quench radical intermediates; monitor via EPR.

- Kinetic Isotope Effects (KIE) : Compare for reactions with deuterated substrates.

- Electrochemical Analysis : Cyclic voltammetry can identify redox-active intermediates .

Data Presentation and Reproducibility

Q. What are the best practices for reporting crystallographic data to ensure reproducibility?

- Methodological Answer :

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent/Reference Calibration : Ensure shifts are referenced to TMS or solvent peaks (e.g., CDCl: δ 7.26 ppm).

- Paramagnetic Impurities : Filter samples through alumina to remove metal contaminants.

- Collaborative Validation : Cross-check data with independent labs using identical instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.